![molecular formula C22H20N2O6 B13458976 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid](/img/structure/B13458976.png)
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl)acetic acid is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[34]octan-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and protective atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of automated peptide synthesizers and large-scale reactors to produce the compound in bulk quantities. The process is carefully monitored to maintain high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting amines during peptide synthesis, allowing for selective reactions and the formation of desired products. The spirocyclic structure contributes to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: Similar in structure but with different functional groups.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected compound with distinct applications
Uniqueness
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid is unique due to its spirocyclic structure and the presence of both an Fmoc group and an acetic acid moiety. This combination of features makes it particularly useful in peptide synthesis and other specialized applications .
Eigenschaften
Molekularformel |
C22H20N2O6 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl]acetic acid |
InChI |
InChI=1S/C22H20N2O6/c25-19(26)9-24-21(28)30-13-22(24)11-23(12-22)20(27)29-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
InChI-Schlüssel |
DIPXNIFALOZHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)N2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


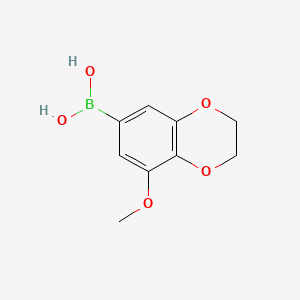
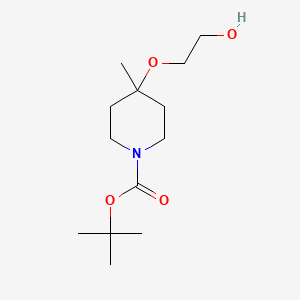


![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
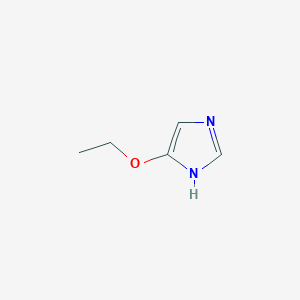
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
amine hydrochloride](/img/structure/B13458935.png)
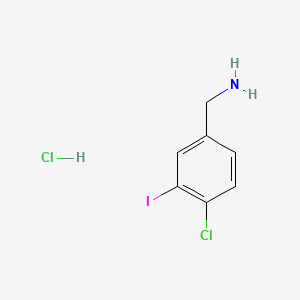
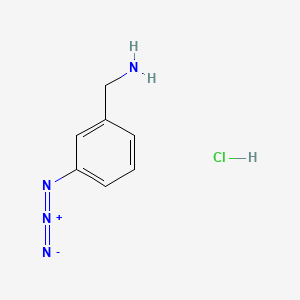
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
